Repaglinide, (-)- - 147852-26-4

Repaglinide, (-)-

Catalog Number: EVT-280061
CAS Number: 147852-26-4
Molecular Formula: C27H36N2O4
Molecular Weight: 452.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Repaglinide, (-)-, is a Repaglinide impurity where only the R-enantiomer showed weak hypoglycemic activity.
Synthesis Analysis

One method for the synthesis of Repaglinide, (-)- involves a multi-step process that begins with the nucleophilic substitution of 2-fluorobenzaldehyde with piperidine. [] The resulting (2-piperidin-1-ylbenzylidene)amine is then subjected to a Grignard reaction with isobutyl magnesium bromide, followed by reduction to yield racemic (3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine). [] This intermediate is then resolved using chiral resolution techniques to obtain the desired enantiomer, Repaglinide, (-)-. []

Molecular Structure Analysis

Repaglinide, (-)- possesses a chiral center and exists as the (-) enantiomer. [] Its molecular formula is C27H36N2O4. [, ] While a comprehensive molecular structure analysis is not provided in the reviewed papers, its chemical structure is well-established and can be found in various chemical databases and publications.

Mechanism of Action

Repaglinide, (-)- acts as a rapid and short-acting insulin secretagogue. [, ] Its mechanism of action involves binding to and blocking ATP-sensitive potassium (K-ATP) channels on pancreatic β-cells. [, ] This blockage leads to membrane depolarization and subsequent opening of voltage-gated calcium channels. [, ] The influx of calcium ions into the β-cells triggers the release of insulin, thereby lowering blood glucose levels. [, ]

Physical and Chemical Properties Analysis

Repaglinide, (-)- is a white to off-white, crystalline powder. [] It is practically insoluble in water but soluble in organic solvents like methanol and acetonitrile. [, , ] Specific details regarding its melting point, boiling point, and other physicochemical properties are not extensively discussed in the reviewed papers.

Applications
  • Analytical Chemistry: Several studies have focused on developing and validating analytical methods for the determination of Repaglinide, (-)- in pharmaceutical formulations. [, , , ] These methods, including UV spectrophotometry and high-performance liquid chromatography, are crucial for quality control and drug development. [, , , ]

  • Drug Interaction Studies: Repaglinide, (-)- serves as a valuable probe substrate for studying drug interactions involving CYP enzymes, particularly CYP2C8 and CYP3A4. [, , ] It helps researchers understand the potential for pharmacokinetic interactions between Repaglinide, (-)- and other drugs metabolized by these enzymes. [, , ]

  • Cilia and Flagella Research: Repaglinide, (-)- has been identified as an inhibitor of calaxin, a calcium sensor protein associated with outer arm dynein. [] This finding has implications for understanding the role of calaxin in regulating waveform asymmetry in sperm flagella, a process crucial for sperm chemotaxis towards eggs. []

Future Directions
  • Exploring Novel Applications: Given its unique mechanism of action and potential in influencing intracellular calcium levels, further research is warranted to explore novel applications of Repaglinide, (-)- beyond its traditional use in diabetes. [] This may include investigating its potential in areas like male infertility, neurological disorders, and other conditions where calcium signaling plays a crucial role.

Metformin Hydrochloride

Compound Description: Metformin hydrochloride is a widely prescribed oral antidiabetic drug classified as a biguanide. It primarily functions by improving insulin sensitivity in peripheral tissues, reducing hepatic glucose production, and decreasing intestinal glucose absorption. []

Relevance: Metformin hydrochloride is frequently co-administered with (-)-Repaglinide in the management of type 2 diabetes due to their complementary mechanisms of action. This combination therapy effectively targets both fasting and postprandial hyperglycemia. Fixed-dose combination tablets containing both drugs are available, offering improved patient adherence and potentially enhancing glycemic control. [, , ]

Pioglitazone

Compound Description: Pioglitazone belongs to the thiazolidinedione class of antidiabetic drugs and acts as an insulin sensitizer. It primarily exerts its effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. []

Relevance: Combining pioglitazone with (-)-Repaglinide has demonstrated superior glycemic control in type 2 diabetes patients compared to monotherapy with either agent. This combination therapy leverages their distinct mechanisms – pioglitazone enhances insulin sensitivity, while (-)-Repaglinide stimulates insulin secretion, resulting in comprehensive blood glucose management. []

Glimepiride

Compound Description: Glimepiride is a second-generation sulfonylurea drug commonly used in type 2 diabetes management. It stimulates insulin secretion from pancreatic β-cells by binding to and closing ATP-sensitive potassium channels (K-ATP channels) on the β-cell membrane. []

Relevance: Both glimepiride and (-)-Repaglinide belong to the class of insulin secretagogues, albeit with different chemical structures and binding affinities to K-ATP channels. This similarity in their mechanism of action highlights the importance of accurate drug screening in cases of suspected overdose, as conventional sulfonylurea screening methods may not detect (-)-Repaglinide or other non-sulfonylurea secretagogues. []

Nateglinide

Compound Description: Nateglinide, like (-)-Repaglinide, belongs to the meglitinide class of antidiabetic drugs. It acts as a rapid and short-acting insulin secretagogue by binding to K-ATP channels on pancreatic β-cells, stimulating insulin release in response to meals. [, , ]

Troglitazone

Compound Description: Troglitazone, a thiazolidinedione like pioglitazone, acts as an insulin sensitizer by activating PPARγ. This action improves insulin sensitivity in peripheral tissues, leading to enhanced glucose uptake and utilization. []

Canagliflozin

Compound Description: Canagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, a newer class of antidiabetic drugs. It works by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lowering blood glucose levels. []

Relevance: Canagliflozin represents a different class of antidiabetic drugs compared to (-)-Repaglinide. While canagliflozin acts independently of insulin by promoting glucose excretion, (-)-Repaglinide directly stimulates insulin secretion. Interestingly, canagliflozin's potential for drug-drug interactions is minimal, even though it exhibits weak inhibition of CYP3A4, the enzyme also involved in (-)-Repaglinide metabolism. []

Rifampicin

Compound Description: Rifampicin is a potent inducer of cytochrome P450 enzymes, particularly CYP3A4. It is primarily used as a first-line treatment for tuberculosis and certain other bacterial infections. []

Relevance: Co-administration of rifampicin with (-)-Repaglinide can significantly reduce (-)-Repaglinide's systemic exposure due to rifampicin's induction of CYP3A4, the enzyme responsible for a portion of (-)-Repaglinide's metabolism. This interaction necessitates careful monitoring and dose adjustment of (-)-Repaglinide to maintain glycemic control. []

Fluvastatin

Compound Description: Fluvastatin is a member of the statin family, primarily prescribed to lower cholesterol levels and manage cardiovascular risks. It exerts its lipid-lowering effect by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. []

Relevance: Fluvastatin has been shown to increase the oral bioavailability of (-)-Repaglinide by inhibiting both CYP3A4, the enzyme involved in (-)-Repaglinide metabolism, and P-glycoprotein, a drug efflux transporter. This interaction necessitates close monitoring for potential hypoglycemia when using both medications concurrently. []

(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine

Compound Description: (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine is a key intermediate in the synthesis of (-)-Repaglinide. []

Relevance: This compound represents a crucial building block in the production of (-)-Repaglinide. Efficient and scalable synthesis of this intermediate directly impacts the overall yield and cost-effectiveness of (-)-Repaglinide manufacturing. []

Summary of Related Compounds

| Compound | Relevance to (-)-Repaglinide ||----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|| Metformin Hydrochloride | Frequently co-administered for synergistic blood glucose control in type 2 diabetes. Fixed-dose combinations are available. [, , ] || Pioglitazone | Combined therapy with (-)-Repaglinide demonstrates superior glycemic control compared to monotherapy, targeting both insulin resistance and impaired insulin secretion. [] || Glimepiride | Similar mechanism of action as (-)-Repaglinide, highlighting the importance of accurate drug screening for potential overdoses. [] || Nateglinide | Shares a similar mechanism of action and therapeutic use with (-)-Repaglinide for managing type 2 diabetes, but may have different pharmacokinetic and pharmacodynamic properties. [, , ] || Troglitazone | Similar to pioglitazone, combination therapy with (-)-Repaglinide showed promise in managing type 2 diabetes, but troglitazone was withdrawn from the market due to hepatotoxicity. [] || Canagliflozin | Represents a different class of antidiabetic drugs with minimal drug-drug interaction potential, including with CYP3A4, an enzyme involved in (-)-Repaglinide metabolism. [] || Rifampicin | Can significantly reduce (-)-Repaglinide's systemic exposure through CYP3A4 induction, requiring careful monitoring and dose adjustment of (-)-Repaglinide. [] || Fluvastatin | Enhances the oral bioavailability of (-)-Repaglinide by inhibiting CYP3A4 and P-glycoprotein, increasing the risk of hypoglycemia. [] || (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | A key intermediate in the synthesis of (-)-Repaglinide, its efficient production directly impacts the overall yield and cost-effectiveness of (-)-Repaglinide manufacturing. [] |

Properties

CAS Number

147852-26-4

Product Name

Repaglinide, (-)-

IUPAC Name

2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid

Molecular Formula

C27H36N2O4

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m1/s1

InChI Key

FAEKWTJYAYMJKF-HSZRJFAPSA-N

SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AG-EE 624ZW; Repaglinide specified impurity E; Repaglinide, (-)-

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.